molecular formula C9H7BrClNO3S B3391050 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 1354963-74-8

7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B3391050
CAS No.: 1354963-74-8
M. Wt: 324.58 g/mol
InChI Key: MLHVXSDDWHNCPX-UHFFFAOYSA-N
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Description

7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: is a synthetic organic compound characterized by its bromine, sulfonyl chloride, and quinoline moieties. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.

    Bromination: The quinoline derivative is then brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position.

    Sulfonylation: The brominated quinoline is sulfonylated using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 6-position.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The quinoline core can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The bromine atom can be involved in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are typical for these reactions.

Major Products

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Cross-Coupled Products: Formed by reactions involving the bromine atom.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Reagent in Organic Synthesis: Employed in various organic transformations due to its reactive sulfonyl chloride group.

Biology and Medicine

    Potential Pharmacophore:

    Biological Probes: Used in the development of probes for biological studies due to its ability to form stable derivatives with biomolecules.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites in biomolecules, potentially modifying their function. The bromine atom can participate in cross-coupling reactions, allowing the compound to be incorporated into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Lacks the bromine atom, limiting its use in cross-coupling reactions.

Uniqueness

The combination of the bromine atom and the sulfonyl chloride group in 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride makes it uniquely versatile for both nucleophilic substitution and cross-coupling reactions, broadening its applicability in synthetic chemistry and material science.

Properties

IUPAC Name

7-bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHVXSDDWHNCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354963-74-8
Record name 7-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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